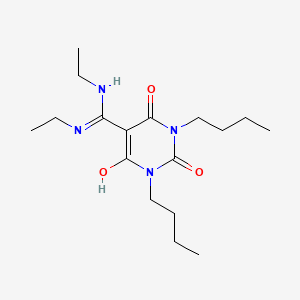

5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of ethylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide and conducted in an organic solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Aplicaciones Científicas De Investigación

5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential use as an anti-cancer or anti-viral agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism by which 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with different substituents.

5-Ethyl-2,4-diaminopyrimidine: Similar structure but with different functional groups.

Uniqueness

5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bis-ethylamino-methylene group is particularly noteworthy for its reactivity and potential interactions with biological targets.

Actividad Biológica

5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione, also known as CAS Number 1313712-63-8, is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant research findings.

- Molecular Formula : C17H30N4O3

- Molecular Weight : 338.445 g/mol

- CAS Number : 1313712-63-8

The structure of this compound features a pyrimidine core substituted with bis-ethylamino and dibutyl groups, which contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Cyclic GMP Pathway : This compound may act as an agonist for guanylate cyclase receptors. Activation of these receptors leads to increased intracellular levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in numerous physiological processes including vasodilation and gastrointestinal motility .

- Inhibition of Bile Acid Absorption : Studies have shown that similar pyrimidine derivatives can inhibit bile acid absorption in the intestine. This mechanism is beneficial for managing lipid metabolism disorders and could be leveraged for treating conditions such as hypercholesterolemia .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various contexts:

- Cardiovascular Health : Due to its potential effects on cGMP levels and vasodilation, this compound may be useful in treating cardiovascular diseases by improving blood flow and reducing blood pressure.

- Gastrointestinal Disorders : The modulation of gastrointestinal motility through cGMP pathways suggests potential applications in treating conditions like irritable bowel syndrome (IBS) and other functional bowel disorders .

Case Studies and Research Findings

Several studies have investigated the effects of pyrimidine derivatives on biological systems:

- Study on Lipid Metabolism : A study demonstrated that compounds similar to this pyrimidine derivative significantly reduced plasma cholesterol levels in animal models by inhibiting the reabsorption of bile acids .

- Gastrointestinal Motility : Research indicated that activation of cGMP pathways improved intestinal motility in experimental setups involving animal models with induced gastrointestinal dysfunction .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

1,3-dibutyl-N,N'-diethyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4O3/c1-5-9-11-20-15(22)13(14(18-7-3)19-8-4)16(23)21(17(20)24)12-10-6-2/h22H,5-12H2,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVHCTOFAWVDCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=NCC)NCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301143389 |

Source

|

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(ethylamino)methylene]-1,3-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-63-8 |

Source

|

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(ethylamino)methylene]-1,3-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.